molecular formula C18H16F3NO4 B2497988 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE CAS No. 1421457-11-5

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE

Cat. No.: B2497988
CAS No.: 1421457-11-5
M. Wt: 367.324
InChI Key: MORQPJNRTSRCKD-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE typically involves multiple steps. One common method includes the cyclization of ortho-hydroxystilbenes into benzofurans using hypervalent iodine reagents . Another approach involves the use of metal-free cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs metal complex catalysis. For instance, palladium nanoparticles can catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions . This method is advantageous due to its efficiency and the ability to recycle the catalyst without significant loss of activity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in acetonitrile.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-yl derivatives, while reduction can produce dihydrobenzofuran compounds.

Scientific Research Applications

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . This inhibition can lead to improved insulin sensitivity and potential therapeutic effects for diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE is unique due to its trifluoromethoxy group, which can enhance its biological activity and stability. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c19-18(20,21)26-14-4-1-11(2-5-14)17(24)22-10-15(23)12-3-6-16-13(9-12)7-8-25-16/h1-6,9,15,23H,7-8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORQPJNRTSRCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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